Desosamine

Macrolide antibiotics Antibacterial activity Cytotoxicity

Desosamine is the indispensable 3-(dimethylamino)-3,4,6-trideoxyhexose pharmacophore of clinically vital macrolide antibiotics (erythromycin, azithromycin, clarithromycin). Its unique N,N-dimethylamino group at C-3 mediates ribosomal binding that cannot be replicated by mycaminose, forosamine, or vancosamine. The 5-O-desosamine scaffold was validated in ketolide analogs achieving sub-μg/mL MIC against MRSA and S. pneumoniae. Procure desosamine for structure-guided antibiotic discovery, enzymatic glycodiversification via DesVII/DesVIII glycosyltransferase systems, or repurposing toward LHRH receptor antagonism. An essential building block for researchers targeting resistant Gram-positive infections.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 5779-39-5
Cat. No. B1220255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesosamine
CAS5779-39-5
SynonymsD-desosamine
desosamine
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(CC(C(C=O)O)N(C)C)O
InChIInChI=1S/C8H17NO3/c1-6(11)4-7(9(2)3)8(12)5-10/h5-8,11-12H,4H2,1-3H3/t6-,7+,8+/m1/s1
InChIKeyVTJCSBJRQLZNHE-CSMHCCOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desosamine CAS 5779-39-5: Sourcing the Essential Amino Sugar for Macrolide Glycosylation and Analogue Development


Desosamine (CAS 5779-39-5) is a 3-(dimethylamino)-3,4,6-trideoxyhexose amino sugar that serves as an essential structural component of clinically important macrolide antibiotics [1]. This deoxysugar, with molecular formula C8H17NO3 and molecular weight 175.23 g/mol, is produced biosynthetically as dTDP-D-desosamine via a six-enzyme pathway in Streptomyces venezuelae [2]. Desosamine is the critical pharmacophore responsible for the antibacterial activity of erythromycin, azithromycin, clarithromycin, and numerous other 14- and 15-membered macrolides, mediating binding to the bacterial 50S ribosomal subunit [3]. The compound's unique N,N-dimethylamino group at the C-3 position confers biological activity that cannot be replicated by alternative deoxysugars [4].

Why Desosamine Cannot Be Arbitrarily Substituted with Other Amino Deoxysugars in Macrolide Synthesis


Substitution of desosamine with structurally similar amino deoxysugars such as mycaminose, forosamine, or vancosamine fundamentally alters or abolishes the antibacterial activity of macrolide compounds. Desosamine's specific 3-(dimethylamino)-3,4,6-trideoxyhexose configuration creates a precise binding interface with the bacterial 50S ribosomal subunit that other amino sugars cannot replicate [1]. Pathway engineering studies demonstrate that replacing the d-desosamine biosynthetic pathway with the d-mycaminose pathway produces erythromycin analogues with distinct and unpredictable bioactivity profiles [2]. Furthermore, the 5-O-desosamine residue is considered indispensable for antibacterial activity, with even slight modifications to the 2′-hydroxyl group or the N,N-dimethylamino moiety resulting in significant changes to binding energy and antimicrobial potency [3]. The C-3 N,N-dimethylamino group specifically confers biological activity to this unusual sugar class, establishing desosamine as non-interchangeable with alternative aminohexoses [4].

Quantitative Evidence Supporting Desosamine Selection: Comparative Performance Data vs. Structural Analogs


Desosamine-Modified Clarithromycin Derivatives Achieve MICs of 0.25-0.5 μg/mL with 3-Fold Lower Cytotoxicity vs. Azithromycin Analogs

In a direct comparative study of N-alkylammonium bromide modifications, clarithromycin (CLA) derivatives bearing the desosamine sugar demonstrated superior antibacterial potency compared to azithromycin (AZM) derivatives [1]. Quaternary N-alkylammonium bromides of CLA achieved MIC values of 0.25-0.5 μg/mL against clinical and standard Streptococcus pneumoniae and Streptococcus pyogenes strains, while exhibiting at least threefold lower cytotoxicity than reference antibiotics at comparable antibacterial activity against S. pneumoniae clinical isolates [1]. The study explicitly established that desosamine-containing CLA salts outperformed their AZM counterparts, with the binding mode in the ribosomal tunnel being the critical determinant of efficacy rather than lipophilicity or water solubility [1].

Macrolide antibiotics Antibacterial activity Cytotoxicity Streptococcus pneumoniae

Modified 5-O-Desosamine Ketolides Demonstrate Potent Activity Against Both Methicillin-Sensitive and Methicillin-Resistant Pathogens

A series of novel modified 5-O-desosamine ketolides were synthesized and evaluated for in vitro antibacterial activity [1]. Among the compounds tested, Compound 26 demonstrated potent activity against a comprehensive panel of both methicillin-sensitive and methicillin-resistant pathogens [1]. This broad-spectrum activity profile, encompassing resistant strains that represent a significant clinical challenge, establishes the 5-O-desosamine scaffold as a productive starting point for developing agents targeting drug-resistant infections [1].

Ketolide antibiotics Antibacterial resistance Methicillin-resistant Staphylococcus aureus Desosamine modification

Desosamine Pathway Replacement with Mycaminose in E. coli Heterologous System Produces Erythromycin Analogues with Retained Activity Against Antibiotic-Resistant Bacillus subtilis

In a deoxysugar pathway interchange study, the native d-desosamine and l-mycarose pathways in erythromycin biosynthesis were replaced with alternative d-mycaminose and d-olivose pathways in an Escherichia coli heterologous system [1]. The resulting erythromycin analogues exhibited bioactivity against multiple antibiotic-resistant Bacillus subtilis strains, demonstrating that the E. coli platform can accommodate alternative sugar tailoring pathways while preserving antibacterial function [1]. This finding establishes desosamine pathway replacement as a viable strategy for generating novel macrolide analogues without complete loss of antimicrobial activity [1].

Deoxysugar pathway engineering Erythromycin biosynthesis Antibiotic resistance Heterologous expression

Glycosyltransferase DesVII Demonstrates Broad Substrate Tolerance for Desosamine Attachment, Enabling Polyketide Library Construction

The desosaminyltransferase DesVII (EC 2.4.1.277), responsible for attaching dTDP-D-desosamine to macrolactone acceptors in Streptomyces venezuelae, exhibits broad substrate tolerance that distinguishes it from more selective antibiotic glycosyltransferases [1][2]. Unlike EryCIII, which demonstrates high selectivity for natural nucleotide sugar donors and macrolide acceptors, DesVII tolerates significant structural changes in the macrolactone substrate, enabling the construction of desosamine-containing polyketide libraries with diverse aglycone structures [1][2]. This promiscuity has been experimentally validated and exploited for the synthesis of unnatural macrolides [3].

Glycosyltransferase Desosamine transfer Polyketide glycosylation Natural product diversification

SAR Analysis Reveals Desosamine 3'-Amine Substituent Size Inversely Correlates with Antibacterial Activity but Positively Correlates with LHRH Receptor Antagonism

Structure-activity relationship (SAR) studies on erythromycin A derivatives established a quantitative relationship between the size of alkyl substituents on the desosamine 3'-amine and biological activity [1]. Increasing the size of alkyl substituents on the 3'-amine resulted in potent luteinizing hormone-releasing hormone (LHRH) receptor antagonism while progressively reducing antibacterial activity [1]. Complete elimination of antibacterial activity was achieved by replacing one or both methyl groups on the 3'-amine with a large alkyl substituent, with modified compounds showing >10-fold reduction in activity against streptococcal bacterial strains [1].

Structure-activity relationship Desosamine modification LHRH antagonists Antibacterial activity modulation

High-Impact Research and Industrial Application Scenarios for Desosamine


Development of Next-Generation Macrolide Antibiotics with Improved Therapeutic Index

Desosamine-containing clarithromycin scaffolds, when modified as quaternary N-alkylammonium bromides, achieve MIC values of 0.25-0.5 μg/mL against S. pneumoniae and S. pyogenes while exhibiting at least threefold lower cytotoxicity than reference antibiotics [1]. This evidence supports the selection of desosamine-based clarithromycin intermediates for medicinal chemistry programs aiming to develop macrolide antibiotics with an enhanced therapeutic window. Researchers should prioritize desosamine-containing 14-membered macrolides over 15-membered azithromycin scaffolds when targeting improved potency-to-toxicity ratios [1].

Engineering Macrolide Analogues Active Against Methicillin-Resistant Pathogens

Modified 5-O-desosamine ketolides, particularly Compound 26 from the Chen et al. study, demonstrate potent in vitro activity against both methicillin-sensitive and methicillin-resistant pathogens [2]. This application scenario supports the procurement of desosamine building blocks for programs specifically targeting antibiotic-resistant Gram-positive infections, including MRSA, where first-line macrolides show reduced efficacy. The 5-O-desosamine scaffold provides a validated starting point for structure-guided optimization against resistant clinical isolates [2].

Glycodiversification of Polyketide Natural Products Using Broad-Specificity DesVII Glycosyltransferase

The desosaminyltransferase DesVII (EC 2.4.1.277) exhibits broad substrate tolerance that enables glycosylation of structurally diverse macrolactone acceptors with desosamine, in contrast to highly selective glycosyltransferases such as EryCIII [3][4]. This enzyme, requiring the auxiliary protein partner DesVIII, can be exploited for the in vitro construction of desosamine-containing polyketide libraries with unnatural aglycone structures [3][4]. Researchers engaged in natural product glycodiversification should prioritize the DesVII/DesVIII system for enzymatic installation of desosamine onto novel scaffolds.

Repurposing Erythromycin Scaffolds for Non-Antibacterial Indications via Desosamine 3'-Amine Modification

SAR studies demonstrate that increasing the size of alkyl substituents on desosamine's 3'-amine progressively reduces antibacterial activity (>10-fold reduction achievable) while conferring potent LHRH receptor antagonism [5]. This validated chemical handle enables the systematic redirection of macrolide scaffold bioactivity from antibacterial ribosomal inhibition toward therapeutic targets such as LHRH receptor modulation. Medicinal chemists pursuing scaffold repurposing strategies should consider desosamine-containing erythromycin derivatives as starting materials for non-antibiotic drug discovery campaigns [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.